molecular formula C7H13Cl B13181727 1-(Chloromethyl)-1-(propan-2-yl)cyclopropane

1-(Chloromethyl)-1-(propan-2-yl)cyclopropane

Cat. No.: B13181727
M. Wt: 132.63 g/mol
InChI Key: YCPDXGWFSGPCPE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(propan-2-yl)cyclopropane is a cyclopropane derivative featuring a chloromethyl (-CH₂Cl) and an isopropyl (-CH(CH₃)₂) group attached to the strained three-membered cyclopropane ring. The compound’s structure combines the high ring strain of cyclopropane (≈27 kcal/mol) with the steric bulk of the isopropyl group and the electrophilic reactivity of the chloromethyl substituent . This unique combination makes it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions where the chloromethyl group acts as a leaving group.

Properties

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

1-(chloromethyl)-1-propan-2-ylcyclopropane

InChI

InChI=1S/C7H13Cl/c1-6(2)7(5-8)3-4-7/h6H,3-5H2,1-2H3

InChI Key

YCPDXGWFSGPCPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(propan-2-yl)cyclopropane can be achieved through various methods:

    Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(propan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Nucleophiles: Reagents like sodium azide, potassium cyanide, or amines can be used for substitution reactions.

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reagents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amine derivative of the cyclopropane compound.

Scientific Research Applications

1-(Chloromethyl)-1-(propan-2-yl)cyclopropane can have various applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology and Medicine: Cyclopropane derivatives are often studied for their biological activity, including potential pharmaceutical applications.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(propan-2-yl)cyclopropane would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, altering their activity through covalent modification or other mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound C₇H₁₁Cl Cyclopropane, chloromethyl, isopropyl 130.62 High ring strain; versatile electrophile
Chloromethyl 1-methylcyclopropanecarboxylate C₆H₇ClO₂ Cyclopropane, chloromethyl, ester 146.57 Reactive in esterification/alkylation
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₁ClO Cyclopropane, ketone, aryl chloride 206.67 Photostability; agrochemical intermediates
5-Chloro-2-(chloromethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole hydrochloride C₇H₁₃Cl₂N₂O Benzodiazole, chloromethyl, isopropyl 240.09 Potential bioactive/pharmaceutical use
1-(Chloromethyl)-4-nitrobenzene C₇H₆ClNO₂ Aromatic, chloromethyl, nitro 171.58 Electrophilic substitution reactions

Key Observations:

Cyclopropane Ring Effects: The cyclopropane ring in the target compound and chloromethyl 1-methylcyclopropanecarboxylate introduces significant ring strain, enhancing reactivity in ring-opening or functionalization reactions.

Chloromethyl Group Reactivity :

  • The chloromethyl group in this compound is less reactive than in 1-(chloromethyl)-4-nitrobenzene due to the electron-donating isopropyl group, which reduces electrophilicity. Conversely, the nitro group in the latter enhances the chloromethyl group’s leaving ability .

Substituent Diversity: Aromatic systems (e.g., 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one) confer photostability and π-π stacking capabilities, making them suitable for agrochemicals.

Key Insights:

  • The target compound’s synthesis likely parallels methods for chloromethyl cyclopropane derivatives, involving cyclopropanation followed by chloromethylation .
  • Compared to 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, the absence of an aromatic ring in the target compound limits conjugation effects, reducing stability but increasing ring-opening propensity .

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